molecular formula C20H16N4O5S2 B2876505 (Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 431997-50-1

(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2876505
CAS No.: 431997-50-1
M. Wt: 456.49
InChI Key: MFJJRJNEMHEZFX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidinone core conjugated with a thioxothiazolidinone ring and a propanoic acid moiety. Its Z-configuration at the methylene bridge and the presence of a furan-2-ylmethylamino substituent distinguish it structurally. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its design aligns with pharmacologically active scaffolds targeting enzymes or receptors via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

3-[(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c25-16(26)6-8-24-19(28)14(31-20(24)30)10-13-17(21-11-12-4-3-9-29-12)22-15-5-1-2-7-23(15)18(13)27/h1-5,7,9-10,21H,6,8,11H2,(H,25,26)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJRJNEMHEZFX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with a molecular formula of C20H16N4O5S2. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound features multiple functional groups that may contribute to its biological activity, including:

  • A furan moiety, which is known for its diverse pharmacological properties.
  • A pyrido[1,2-a]pyrimidine core, associated with various therapeutic effects.
  • A thiazolidine ring, which may influence its interaction with biological targets.
PropertyValue
Molecular Weight456.49 g/mol
Purity≥ 95%
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, compounds derived from pyrido[1,2-a]pyrimidine scaffolds have shown potent inhibition of various cancer cell lines, including KB, IGROV1, and SKOV3 cells at subnanomolar concentrations. These effects are attributed to selective uptake via folate receptors (FRs) and proton-coupled folate transporters (PCFT) .

The proposed mechanism involves the inhibition of key enzymes related to nucleotide synthesis and cellular proliferation. Specifically, compounds targeting GARFTase (glycinamide ribonucleotide formyltransferase), which is critical for de novo purine biosynthesis, have demonstrated efficacy in preclinical models .

Case Studies

Case Study 1: Antitumor Efficacy
In a study investigating the efficacy of pyrido[1,2-a]pyrimidine derivatives:

  • Objective : Evaluate the anticancer activity against human tumor cells.
  • Method : In vitro assays were conducted on various cancer cell lines.
  • Results : The tested compounds exhibited IC50 values below 1 nM, indicating potent antitumor activity.

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of GARFTase:

  • Objective : Assess the inhibitory potential of thiazolidine derivatives.
  • Method : Enzyme assays alongside molecular docking studies.
  • Results : Compounds showed strong binding affinity to GARFTase, correlating with their biological activity.

Pharmacological Profile

The pharmacological properties of (Z)-3-(5-(...) propanoic acid suggest it may act as:

  • Antifungal agents : Similar structures have shown antifungal activity against various strains.
  • Antibacterial agents : Some derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with synthesized derivatives reported in the evidence, particularly thioxothiazolidinone-propanoic acid hybrids. Below is a comparative analysis based on substituents, physicochemical properties, and spectroscopic

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Group(s) Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Molecular Weight (g/mol) Application/Notes
Target Compound (Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Furan-2-ylmethylamino, pyrido[1,2-a]pyrimidinone Not Reported Not Reported Not Available ~550 (estimated) Hypothesized enzyme inhibition
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 4-Methoxyphenyl, phenyl 122–124 48 1702 (C=O), 1250 (C=S) 466.5 Antimicrobial activity studied
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13k) 3,5-Difluorophenyl, phenyl 114–116 61 1716 (C=O), 1230 (C=S) 470.2 [M-H]⁻ Enhanced solubility vs. 13c
3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS 847378-55-6) 4-Fluorophenoxy, pyrido[1,2-a]pyrimidinone Not Reported Not Reported Not Available ~560 (estimated) Structural isomer; fluorinated analog
Fluazifop Trifluoromethylpyridinyloxy Not Reported Not Reported Not Available 327.3 Herbicide (propanoic acid derivative)

Key Findings:

Substituent Effects on Bioactivity: The furan-2-ylmethylamino group in the target compound may enhance binding to aromatic residues in enzyme active sites compared to phenyl or fluorophenyl groups in analogs 13c and 13k . Fluorinated derivatives (e.g., CAS 847378-55-6 and 13k ) exhibit improved metabolic stability and solubility due to fluorine’s electronegativity and lipophilicity.

Spectroscopic Trends: C=O stretching in IR (1702–1716 cm⁻¹) and C=S (1230–1250 cm⁻¹) are consistent across thioxothiazolidinone derivatives, confirming core stability . ¹H NMR: Pyrazole protons in 13k resonate at δ 8.29 ppm, while methylene protons in thioxothiazolidinone appear at δ 3.29–3.33 ppm, reflecting electronic effects of substituents .

Yield and Synthetic Feasibility :

  • Higher yields (61% for 13k vs. 48% for 13c) correlate with electron-withdrawing groups (e.g., difluorophenyl) facilitating cyclization .

Divergent Applications: While the target compound and analogs 13c/13k are likely designed for therapeutic use (e.g., kinase inhibition), propanoic acid derivatives like fluazifop are agrochemicals, underscoring scaffold versatility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.